molecular formula C11H10N4O2 B6128790 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone

1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B6128790
M. Wt: 230.22 g/mol
InChI Key: HSQZGRXVYRTOEB-MDWZMJQESA-N
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Description

1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Properties

IUPAC Name

4-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-15(17)11-5-3-9(4-6-11)14-13-8-10-2-1-7-12-10/h1-8,12,14H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZGRXVYRTOEB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 1H-pyrrole-2-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 1H-pyrrole-2-carbaldehyde in ethanol.
  • Add 4-nitrophenylhydrazine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group. Typical reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other hydrazones and pyrrole derivatives. Similar compounds include:

    1H-Pyrrole-2-carbaldehyde (4-methylphenyl)hydrazone: This compound has a methyl group instead of a nitro group, which affects its reactivity and applications.

    1H-Pyrrole-2-carbaldehyde (4-chlorophenyl)hydrazone: The presence of a chlorine atom can influence the compound’s chemical properties and biological activity.

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